8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
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Overview
Description
8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound with a unique structure that combines a quinoline moiety with a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride . This intermediate is then reacted with 6-fluoroquinoline under specific conditions to form the desired quinoline derivative. The final step involves the formation of the spirocyclic system through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative reagents or catalysts, as well as the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: A key intermediate in the synthesis of the target compound.
6-Fluoroquinoline: Another intermediate that contributes to the quinoline moiety.
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.
Uniqueness
What sets 8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE apart is its unique combination of a quinoline moiety with a spirocyclic system, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
8-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S/c23-15-1-4-17(5-2-15)31(27,28)20-14-25-19-6-3-16(24)13-18(19)21(20)26-9-7-22(8-10-26)29-11-12-30-22/h1-6,13-14H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESQNQFXXQDPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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